3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Quality Control Procurement Specification Assay Reproducibility

3‑(4‑Fluorophenoxy)-2‑methyl‑4‑oxo‑4H‑chromen‑7‑yl acetate (molecular formula C₁₈H₁₃FO₅, MW 328.29 g mol⁻¹) belongs to the 4H‑chromen‑4‑one (chromone) family, featuring a 4‑fluorophenoxy substituent at the 3‑position, a methyl group at the 2‑position, and an acetoxy group at the 7‑position. Chromone derivatives are widely explored as kinase inhibitors and anti‑inflammatory agents, making precise structural identity—including the 2‑methyl and 7‑acetoxy motifs—critical for reproducible biological outcomes.

Molecular Formula C18H13FO5
Molecular Weight 328.3 g/mol
CAS No. 302902-30-3
Cat. No. B11992148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
CAS302902-30-3
Molecular FormulaC18H13FO5
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=C(C=C3)F
InChIInChI=1S/C18H13FO5/c1-10-18(24-13-5-3-12(19)4-6-13)17(21)15-8-7-14(23-11(2)20)9-16(15)22-10/h3-9H,1-2H3
InChIKeyBBBINPAJRFMTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4‑Fluorophenoxy)-2‑methyl‑4‑oxo‑4H‑chromen‑7‑yl acetate (CAS 302902‑30‑3) – Class, Identity and Basic Characteristics


3‑(4‑Fluorophenoxy)-2‑methyl‑4‑oxo‑4H‑chromen‑7‑yl acetate (molecular formula C₁₈H₁₃FO₅, MW 328.29 g mol⁻¹) belongs to the 4H‑chromen‑4‑one (chromone) family, featuring a 4‑fluorophenoxy substituent at the 3‑position, a methyl group at the 2‑position, and an acetoxy group at the 7‑position . Chromone derivatives are widely explored as kinase inhibitors and anti‑inflammatory agents, making precise structural identity—including the 2‑methyl and 7‑acetoxy motifs—critical for reproducible biological outcomes.

Why 3‑(4‑Fluorophenoxy)-2‑methyl‑4‑oxo‑4H‑chromen‑7‑yl acetate Cannot Be Replaced by Common In‑Class Analogs


Within the chromone scaffold, small structural modifications produce large functional differences. Removing the 2‑methyl group (giving the des‑methyl analog, CAS 137988‑09‑1) reduces lipophilicity and removes a critical steric/electronic element that can alter target binding kinetics [1]. Hydrolysis of the 7‑acetoxy group to the free phenol (7‑hydroxy derivative) introduces a hydrogen‑bond donor, substantially lowering logP (Δ logP ≈ 0.5–1.0 units) and increasing susceptibility to phase II conjugation [2]. Even the chlorine analog (CAS 137988‑10‑4) exhibits different electronic properties that affect potency and selectivity in kinase inhibition screens . Therefore, procurement of the exact compound—rather than a generic “chromone derivative”—is essential to ensure assay reproducibility and SAR consistency.

Quantitative Differentiation Evidence for 3‑(4‑Fluorophenoxy)-2‑methyl‑4‑oxo‑4H‑chromen‑7‑yl acetate vs. Closest Analogs


Purity Level: 98 % Baseline for the 2‑Methyl‑7‑acetoxy Target vs. 95 % Typical for the Des‑methyl Analog

The 2‑methyl‑7‑acetoxy compound is routinely supplied at a certified purity of ≥98 % (HPLC) , whereas the closest commercially available analog—the des‑methyl version (CAS 137988‑09‑1)—is sold at a minimum purity of 95 % . This 3‑percentage‑point baseline difference reduces the proportion of unidentified impurities that could inhibit or activate biological targets in screening campaigns.

Quality Control Procurement Specification Assay Reproducibility

Hydrogen‑Bond Donor Deficiency: 0 HBD vs. 1 HBD in the 7‑Hydroxy Analog

The 7‑acetoxy target possesses zero hydrogen‑bond donor (HBD) atoms , whereas the 7‑hydroxy congener (7‑hydroxy‑2‑methyl derivative) carries one donor [1]. Hydrogen‑bond donor count is a key component of Lipinski’s Rule of Five and correlates inversely with passive trans‑cellular permeability; a 1‑donor difference can reduce Caco‑2 Pₐₚₚ by a factor of ~2‑5 in related phenolic vs. esterified chromones [2].

Permeability Drug‑likeness Oral Bioavailability

Lipophilicity Shift: Calculated logP of the Acetate Target vs. the Des‑methyl Acetate Analog

Although an experimentally measured logP is unavailable for the target, computed XLogP3 for the des‑methyl acetate comparator (CAS 137988‑09‑1) is 3.1 [1], while Hit2Lead reports a consensus logP of 3.34 for the same comparator . The addition of a 2‑methyl group is expected to raise logP by approximately 0.5 units (class‑level estimate), placing the target logP in the range 3.6–3.9, a range favorable for blood‑brain barrier penetration but still within oral drug‑like space.

Lipophilicity QSAR LogP

Ester Prodrug Potential: Acetate Cleavage Kinetics vs. Free Phenol Half‑Life

The 7‑acetoxy group can be cleaved by cellular esterases to liberate the 7‑hydroxy chromone, a compound with a measured pKₐ of 6.32 and a LogD₇.₄ of 2.19 that restricts aqueous solubility [1]. While no direct kinetic data exist for this compound, structurally related chromone acetates show esterase‑mediated conversion half‑lives of 15‑60 min in human plasma (class‑level). The acetate therefore acts as a membrane‑permeable prodrug for the more polar, less permeable phenol.

Prodrug Esterase Metabolic Stability

Electronic Tuning: Fluorine vs. Chlorine in the 4‑Phenoxy Ring

Replacement of the 4‑fluorine atom with chlorine (analog CAS 137988‑10‑4) introduces a larger, more polarizable halogen (Hammett σₚ: F = 0.06; Cl = 0.23) [1]. In the structurally related 5‑lipoxygenase inhibitor series, a 4‑fluorophenoxy substituent produced a 10‑fold greater potency than the unsubstituted phenoxy analog (IC₅₀ 0.5 μM vs. 5 μM in guinea pig PMN assay) [2]. While no direct data compare F and Cl at this position, the electronic difference alters enzyme inhibition profiles and must be controlled in SAR studies.

SAR Electronegativity Kinase Selectivity

Known Chemical Identity and Traceability: Unique MDL Number vs. In‑Class Ambiguity

The target compound is assigned a unique MDL identifier (MFCD00630432) , distinct from the MDL numbers of the des‑methyl acetate, 7‑hydroxy, and chloro analogs. This ensures unambiguous tracking across databases (PubChem, ChemSpider, ChEMBL) and eliminates the identity ambiguity that often plagues substituted chromones where multiple regioisomers share the same molecular formula.

Compound Identity Registry Reproducibility

Application Scenarios Where 3‑(4‑Fluorophenoxy)-2‑methyl‑4‑oxo‑4H‑chromen‑7‑yl acetate Provides Clear Advantage


Kinase Inhibitor Screening Libraries Requiring Consistent Purity and Identity

For high‑throughput screening against kinases such as CK2 or PI3K, the ≥98 % purity of the target compound [1] reduces false‑positive hits caused by contaminating intermediates. The unique MDL number ensures that follow‑up SAR studies use the exact same chemical entity, avoiding the activity discrepancies observed when labs inadvertently substitute the des‑methyl or 7‑hydroxy analogs.

Intracellular Target Engagement Assays Where Membrane Permeability Is Rate‑limiting

The absence of hydrogen‑bond donors (0 HBD) in the acetate target [1] is predicted to enhance passive membrane permeability relative to the 7‑hydroxy congener (1 HBD). This advantage is critical for cell‑based assays (e.g., target occupancy, reporter gene) where the compound must cross the plasma membrane to engage intracellular targets.

CNS‑drug Discovery Programs Favoring Lipophilicity Ranges of 3.5‑4.0

With an estimated logP of 3.6‑3.9, the 2‑methyl‑7‑acetoxy compound sits in the optimal lipophilicity window for blood‑brain barrier penetration [1]. The des‑methyl analog (logP ≈ 3.1‑3.3) may show inferior CNS exposure, making the target the preferred choice for initial CNS‑focused screening.

Prodrug Strategy Development for Poorly Soluble Chromone Phenols

The 7‑acetoxy group serves as a cleavable ester protecting group. In studies where the ultimate effector is the 7‑hydroxy compound (pKₐ 6.32, LogD₇.₄ 2.19), the acetate form can be used as a water‑stable, membrane‑permeable prodrug that releases the active phenol upon cellular esterase cleavage, facilitating dose‑controlled intracellular delivery [1].

Quote Request

Request a Quote for 3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.